- Method for producing L-glucose or D-gulose from raw material D-glucose, World Intellectual Property Organization, , ,
Cas no 921-60-8 (L-Glucose)
L-glucose (l- (-) -glucose) is an enantiomer of D-glucose L-glucose can promote food intake
L-Glucose structure
L-Glucose Properties
Names and Identifiers
-
- L-glucose
- L-(-)-Glucose
- GLUCOSE, L-(-)-(RG)
- L(-)-Glucose
- FM 602
- Levoglucose
- (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
- aldehydo-L-glucose
- aldehydo-L-gluco-hexose
- 02833ISA66
- Levoglucose [USAN]
- Glucose, (L)-Isomer
- Levoglucose [USAN:INN]
- glucose;
- (1) glucose
- PubChem18836
- GTPL4719
- BIFS0106
- ZX-AFC
- L(–)-GLUCOSE
- L
- L-(-)-Glucose,98%
- 41846-87-1
- EINECS 213-068-3
- BRN 1724626
- LEVOGLUCOSE [WHO-DD]
- L-(-)-Glucose, >=99%
- MFCD00148913
- 4-01-00-04327 (Beilstein Handbook Reference)
- CS-W010758
- DA-64949
- LEVOGLUCOSE [INN]
- L-aGlucose
- UNII-02833ISA66
- GEO-04663
- NS00079611
- GLUCOSE, L-
- FS-5674
- HY-W010042
- s3131
- L-(-)-Glucose, anhydrous
- AKOS024438167
- Q3266724
- CHEBI:37626
- DB12970
- 921-60-8
- L-Glucose; FM 602; L(-)-Glucose; Levoglucose; l-Glucose
- SCHEMBL5506224
- +Expand
-
- MFCD00063268
- GZCGUPFRVQAUEE-VANKVMQKSA-N
- 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1
- [C@H](O)([C@@H](O)CO)[C@@H](O)[C@H](O)C=O
- 1724626
Computed Properties
- 180.063
- 5
- 6
- 5
- 180.063
- 12
- 138
- 0
- 4
- 0
- 0
- 0
- 1
- -2.9
- 6
- 0
- 118
Experimental Properties
- -3.37880
- 118.22000
- 4459
- -52 ° (C=5, H2O)
- Soluble in water, alcohol.
- 232.96°C (rough estimate)
- 153-156 °C (lit.)
- 202.2 ºC
- Soluble (432 g/l) (25 º C),
- White powder
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Not determined
- Easily absorb moisture
- 1.581±0.06 g/cm3 (20 ºC 760 Torr),
L-Glucose Security Information
- LZ6610000
- 3
- 16-26-36-53-36/37-25
- F Xi R Xn
- NONH for all modes of transport
- 2-8°C
- 11-36/37/38-63-62-46-36/38-21
- 3
L-Glucose Customs Data
- 17023051
L-Glucose Price
L-Glucose Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Silica , Sodium periodate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Dowex 50W-X8 Solvents: Water ; 24 h
1.2 Reagents: Dowex 50W-X8 Solvents: Water ; 24 h
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ; 30 min, rt
1.2 Solvents: Water ; 24 h, rt
1.2 Solvents: Water ; 24 h, rt
Reference
- Short and Sweet: D-Glucose to L-Glucose and L-Glucuronic AcidAngewandte Chemie, 2014, 53(4), 1160-1162,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ozone Solvents: Acetone , Water ; 15 min, 0 °C
1.2 Reagents: Triphenylphosphine Solvents: Acetone ; overnight, rt
1.2 Reagents: Triphenylphosphine Solvents: Acetone ; overnight, rt
Reference
- Indium- and Zinc-Mediated Acyloxyallylation of Protected and Unprotected Aldotetroses-Revealing a Pronounced Diastereodivergence and a Fundamental Difference in the Performance of the Mediating MetalJournal of Organic Chemistry, 2018, 83(5), 2647-2659,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Benzyl alcohol , p-Toluenesulfonic acid Solvents: Benzene
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.3 Reagents: Sodium borohydride
1.4 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.3 Reagents: Sodium borohydride
1.4 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
Reference
- Integrated route to the L-aldohexoses using a common man-made chiral building blockChirality, 2000, 12, 338-341,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Water ; 5 min, 0 °C; 90 min, 10 °C
1.2 Reagents: Acetic acid ; 10 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Water ; 1 h, 40 °C
1.2 Reagents: Acetic acid ; 10 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Water ; 1 h, 40 °C
Reference
- Large scale synthesis of the acetonides of L-glucuronolactone and of L-glucose: easy access to L-sugar chironsTetrahedron Letters, 2009, 50(46), 6307-6310,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
- Total synthesis of the L-hexosesTetrahedron, 1990, 46(1), 245-64,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol , Manganese dichloride Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Catalysts: Arabinose isomerase
1.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Catalysts: Arabinose isomerase
1.4 Solvents: Methanol
Reference
- A Short Enzymic Synthesis of L-Glucose from Dihydroxyacetone Phosphate and L-GlyceraldehydeJournal of Organic Chemistry, 1995, 60(13), 4294-5,
Synthetic Circuit 9
L-Glucose Raw materials
- 6-O-(Diphenylmethyl)-2,3:4,5-bis-O-(1-methylethylidene)-L-mannose
- 2,3:4,5-Di-O-isopropylidene-D-glycero-D-gulo-heptitol
- 6,7-Dideoxy-2,3,4-tris-O-(phenylmethyl)-L-gluco-hept-6-enose
- D(-)-Sorbitol Standard
- L-Fructose (~1.1 M aqueous solution)
L-Glucose Preparation Products
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Shanghai HuicH Biotech Co., Ltd
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L-Glucose Related Literature
-
Quoc Hoang Pham,Andrew J. Tague,Christopher Richardson,Michael G. Gardiner,Stephen G. Pyne,Christopher J. T. Hyland Chem. Sci., 2023,14, 4893-4900
-
Vishesh Manjunath,Santosh Bimli,Rupesh S. Devan J. Mater. Chem. C, 2022,10, 15725-15780
-
Mirosław Mączka,Maciej Ptak,Sebastian Pawlus,Waldeci Paraguassu,Adam Sieradzki,Sergejus Balciunas,Mantas Simenas,Juras Banys Phys. Chem. Chem. Phys., 2016,18, 27613-27622
-
Yan Yang,Meng Gao,Wen-Ming Shu,Liu-Ming Wu,Dong-Xue Zhang,An-Xin Wu Org. Biomol. Chem., 2013,11, 1226-1233
-
Torranin Chairuangsri,Hiroki Kurata,Ai-shui Yu RSC Adv., 2022,12, 14621-14630
921-60-8 (L-Glucose) Related Products
- 59-23-4(D-Galactose)
- 147-81-9(L-(+)-Arabinose)
- 533-67-5(2-Deoxy-D-ribose)
- 1949-89-9((3R,4R,5R)-3,4,5,6-Tetrahydroxyhexanal)
- 3615-41-6(L-Rhamnose)
- 6763-34-4(D-Xylose)
- 9050-36-6(D-(+)-Glucose)
- 10030-85-0(l-(+)-Rhamnose monohydrate)
- 50-69-1((2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal)
- 50-99-7((2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:921-60-8)L-Glucose
99%
25g
539.0